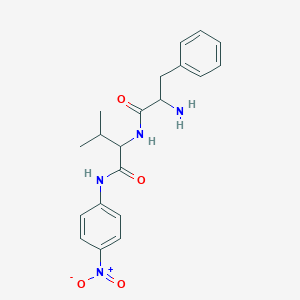

D-Phe-Val-p-nitroanilide

Übersicht

Beschreibung

D-Phe-Val-p-nitroanilide is a synthetic peptide substrate commonly used in biochemical assays to study protease activity. It is composed of D-phenylalanine (D-Phe), valine (Val), and p-nitroanilide. This compound is particularly useful in the quantification and differentiation of protease activities, such as those of urokinase and tissue-type plasminogen activators .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of D-Phe-Val-p-nitroanilide typically involves the stepwise coupling of amino acids. The process begins with the protection of the amino group of D-phenylalanine, followed by its coupling with valine. The final step involves the attachment of the p-nitroanilide group. The reaction conditions often include the use of coupling reagents like dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) in anhydrous solvents such as dimethylformamide (DMF).

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated peptide synthesizers and high-performance liquid chromatography (HPLC) for purification .

Analyse Chemischer Reaktionen

Types of Reactions: D-Phe-Val-p-nitroanilide primarily undergoes hydrolysis reactions catalyzed by proteases. The hydrolysis of the peptide bond releases p-nitroaniline, which can be quantitatively measured.

Common Reagents and Conditions:

Hydrolysis: Catalyzed by proteases such as trypsin, chymotrypsin, and thrombin.

Oxidation and Reduction: Not commonly involved in the reactions of this compound.

Major Products: The major product of the hydrolysis reaction is p-nitroaniline, which is detected spectrophotometrically at 405 nm .

Wissenschaftliche Forschungsanwendungen

D-Phe-Val-p-nitroanilide is widely used in scientific research for:

Biochemical Assays: As a substrate to measure the activity of various proteases.

Medical Research: To study the role of proteases in diseases and to screen for potential protease inhibitors.

Industrial Applications: In the development of diagnostic kits and therapeutic agents.

Wirkmechanismus

The mechanism of action of D-Phe-Val-p-nitroanilide involves its hydrolysis by proteases. The protease recognizes the peptide bond between valine and p-nitroanilide, cleaving it to release p-nitroaniline. This reaction is highly specific and can be used to study the kinetics and specificity of protease enzymes .

Vergleich Mit ähnlichen Verbindungen

D-Val-Leu-Lys-p-nitroanilide: Another peptide substrate used for similar purposes but with different kinetic properties.

Bz-Phe-Val-Arg-p-nitroanilide: Used in the study of trypsin-like proteases.

Uniqueness: D-Phe-Val-p-nitroanilide is unique due to its lower Km value and higher Vmax/Km ratio compared to other substrates, making it a more efficient substrate for certain proteases .

Biologische Aktivität

D-Phe-Val-p-nitroanilide is a synthetic compound recognized for its significant biological activity, particularly as a substrate for serine proteases. This article explores its biochemical properties, biological applications, and relevant research findings, including data tables and case studies.

Chemical Structure and Properties

This compound is characterized by its structure, which includes a phenylalanine (Phe) residue and a valine (Val) residue linked to a p-nitroaniline moiety. This structure allows it to interact effectively with various proteolytic enzymes.

Molecular Formula: CHNO

Molecular Weight: 234.26 g/mol

Substrate for Serine Proteases

This compound serves as a substrate for several serine proteases, including thrombin and trypsin. Its effectiveness as a substrate is attributed to the specific amino acid sequence that mimics natural substrates of these enzymes. For example, studies have shown that it exhibits high activity with trypsin-specific substrates, indicating its potential utility in biochemical assays and therapeutic applications .

Enzymatic Activity and Inhibition Studies

- Trypsin Activity : this compound has been utilized to evaluate the activity of trypsin in various studies. It demonstrated high sensitivity to inhibitors such as aprotinin and benzamidine, which are known to inhibit serine proteases. This characteristic makes it valuable in studying protease inhibition mechanisms .

- In Vitro Studies : Research has indicated that this compound can suppress insect immune responses in vitro. This finding suggests its potential application in entomological studies and pest control strategies .

Application in Biochemical Assays

- Thrombin Activity Measurement : A study utilized this compound as a substrate to measure thrombin activity in plasma samples. The results indicated that variations in thrombin levels could be effectively quantified using this substrate, highlighting its importance in coagulation studies.

- Protease Inhibition Assays : In another study, this compound was used to assess the inhibitory effects of various compounds on trypsin activity. The results showed that certain natural extracts significantly inhibited trypsin activity when tested against this substrate, suggesting potential therapeutic applications in managing conditions related to excessive protease activity.

Data Tables

Eigenschaften

IUPAC Name |

2-[(2-amino-3-phenylpropanoyl)amino]-3-methyl-N-(4-nitrophenyl)butanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N4O4/c1-13(2)18(20(26)22-15-8-10-16(11-9-15)24(27)28)23-19(25)17(21)12-14-6-4-3-5-7-14/h3-11,13,17-18H,12,21H2,1-2H3,(H,22,26)(H,23,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFFZQZIWTDHXEY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)C(CC2=CC=CC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30400731 | |

| Record name | D-Phe-Val-p-nitroanilide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30400731 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

384.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

108321-89-7 | |

| Record name | D-Phe-Val-p-nitroanilide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30400731 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.